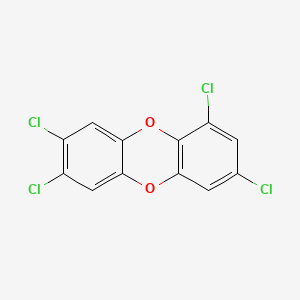

1,3,7,8-Tetrachlorodibenzo-P-dioxin

Overview

Description

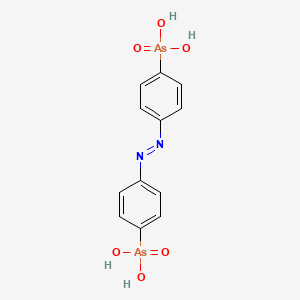

1,3,7,8-Tetrachlorodibenzo-P-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners. It’s a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .

Synthesis Analysis

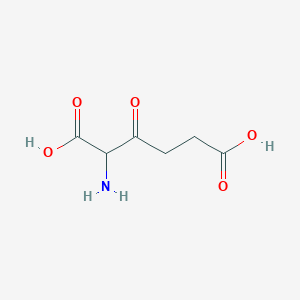

Dioxins and furans are produced as a result of human activities like the backyard burning of trash. Natural processes like forest fires also produce PCDDs and PCDFs . The congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), has been reported to be very sensitive to photochemical dechlorination and is suggested to be destroyed within hours when exposed to direct sunlight .Molecular Structure Analysis

The molecular formula of 1,3,7,8-Tetrachlorodibenzo-P-dioxin is C12H4Cl4O2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Dioxins are extremely persistent compounds and break down very slowly. Even if all human-generated dioxins were eliminated, low levels of naturally produced dioxins would remain .Physical And Chemical Properties Analysis

1,3,7,8-Tetrachlorodibenzo-P-dioxin is a colorless solid with no distinguishable odor at room temperature . It has a molecular weight of 321.971 .Scientific Research Applications

Environmental Toxicology

1,3,7,8-Tetrachlorodibenzo-P-dioxin: is a well-known environmental contaminant. Research in environmental toxicology primarily focuses on its persistence in the environment and its bioaccumulation in the food chain . Studies have investigated the compound’s long-term effects on ecosystems and have developed methods to monitor and mitigate its presence in soil and water bodies.

Analytical Chemistry

In analytical chemistry, TCDD is often used as a standard for the calibration of instruments like Gas Chromatography-Mass Spectrometry (GC-MS) systems. The precise detection and quantification of TCDD are crucial for environmental monitoring and assessing compliance with regulatory standards .

Molecular Biology

Research in molecular biology has explored the impact of TCDD on gene expression. For instance, studies have shown that exposure to TCDD can lead to changes in mRNA abundance of certain genes, which may have implications for understanding the molecular mechanisms of toxicity .

Public Health

Public health research has assessed the human health risks associated with TCDD exposure. The U.S. Environmental Protection Agency (EPA) has conducted comprehensive reassessments of dioxin science to evaluate the potential for harm and to establish guidelines for safe exposure levels .

Industrial Emissions Control

TCDD has been a subject of study in the field of industrial emissions control. Research has focused on developing and improving processes to reduce the formation of TCDD during industrial activities, as well as techniques for the treatment of industrial waste containing dioxins .

Food Safety

In the context of food safety, TCDD is monitored due to its potential to contaminate food, particularly animal-derived products. Studies have established maximum levels for dioxins and furans in food and animal feed, and have developed action plans to address contamination events .

Pharmacology and Toxicology

Pharmacological and toxicological studies have investigated the mechanisms by which TCDD exerts its toxic effects. Research has delved into its interaction with cellular receptors, such as the aryl hydrocarbon receptor (AhR), and the subsequent activation of signaling pathways that lead to toxic outcomes .

Epidemiology

Epidemiological studies have examined the correlation between TCDD exposure and the incidence of various diseases in populations. These studies aim to understand the long-term health effects of TCDD and to inform public health interventions .

Safety And Hazards

Future Directions

properties

IUPAC Name |

1,3,7,8-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-1-8(16)12-11(2-5)17-9-3-6(14)7(15)4-10(9)18-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTDIAYLYJBYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC3=CC(=C(C=C3O2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872030 | |

| Record name | 1,3,7,8-Tetrachlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,7,8-Tetrachlorodibenzo-P-dioxin | |

CAS RN |

50585-46-1 | |

| Record name | 1,3,7,8-Tetrachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50585-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,7,8-Tetrachlorodibenzo-4-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050585461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,7,8-Tetrachlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85WEE3RG9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

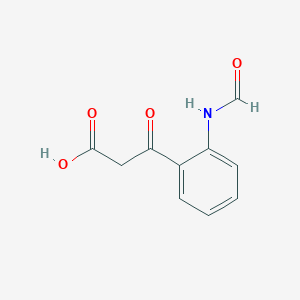

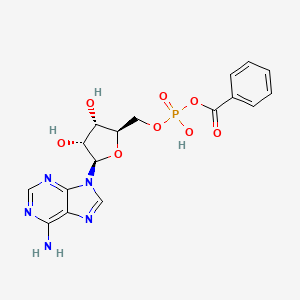

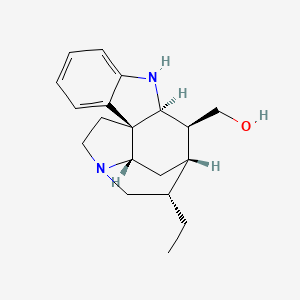

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

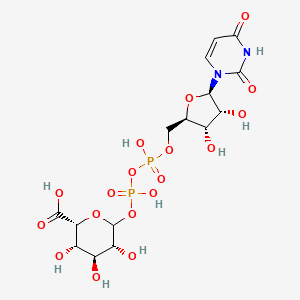

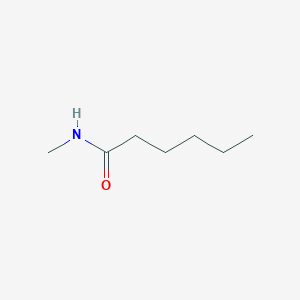

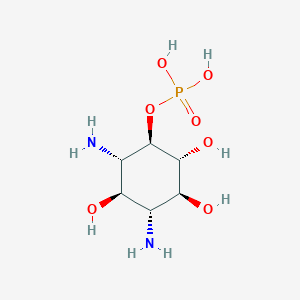

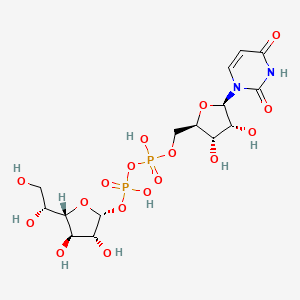

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.